N-(phenoxyacetyl)glycine

Overview

Description

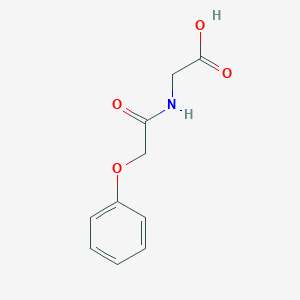

N-(phenoxyacetyl)glycine is an organic compound with the molecular formula C10H11NO4. It is also known by other names such as [(phenoxyacetyl)amino]acetic acid and 2-(2-phenoxyacetamido)acetic acid This compound is a derivative of glycine, where the amino group is substituted with a phenoxyacetyl group

Mechanism of Action

Target of Action

N-(Phenoxyacetyl)glycine is a complex compound that belongs to the family of fatty acid amides It’s known that fatty acid amides, including this compound, interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Fatty acid amides, the family to which this compound belongs, are known to interact with their targets through various mechanisms . They can bind to receptors, influence signal transduction, and modulate the activity of enzymes

Biochemical Pathways

It’s known that fatty acid amides, including this compound, can influence various biochemical pathways . These compounds can affect the synthesis, degradation, enzymatic modification, and transport of various biomolecules

Pharmacokinetics

It’s known that the pharmacokinetics of fatty acid amides, the family to which this compound belongs, can be influenced by various factors . These factors can affect the bioavailability of these compounds and their ability to reach their targets

Result of Action

It’s known that fatty acid amides, including this compound, can have various effects at the molecular and cellular levels . These effects can include changes in cell signaling, modulation of enzyme activity, and alterations in the structure and function of various biomolecules

Action Environment

It’s known that various environmental factors can influence the action of fatty acid amides, the family to which this compound belongs . These factors can include temperature, pH, the presence of other molecules, and various cellular and extracellular conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(phenoxyacetyl)glycine can be synthesized through several methods. One common method involves the reaction of glycine with phenoxyacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the phenoxyacetyl chloride being added dropwise to a solution of glycine and sodium hydroxide, followed by stirring at room temperature until the reaction is complete.

Another method involves the use of phenoxyacetic acid and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method also proceeds under mild conditions, with the reactants being mixed and stirred at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenoxyacetyl)glycine undergoes various chemical reactions, including:

Oxidation: The phenoxyacetyl group can be oxidized under strong oxidative conditions, leading to the formation of corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(phenoxyacetyl)glycine has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(phenoxyacetyl)glycine can be compared with other glycine derivatives such as N-phenylglycine and N-benzoylglycine. While all these compounds share a common glycine backbone, the substituents on the amino group significantly influence their chemical properties and applications .

N-phenylglycine: Known for its use as a co-initiator in photopolymerization reactions.

N-benzoylglycine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

Biological Activity

N-(phenoxyacetyl)glycine is a compound of interest due to its potential biological activities and implications in various fields such as pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, metabolic pathways, and effects on biological systems.

Chemical Structure and Synthesis

This compound is an N-acylated derivative of glycine, characterized by the presence of a phenoxyacetyl group attached to the amino acid glycine. The synthesis typically involves the reaction of phenoxyacetic acid with glycine, often facilitated by acylation reactions using coupling agents or catalysts.

Metabolic Pathways

The metabolism of this compound can be understood through its relationship with glycine metabolism. Glycine is a non-essential amino acid involved in various metabolic processes, including protein synthesis and neurotransmission. The presence of the phenoxyacetyl group may influence the compound's bioavailability and interaction with metabolic enzymes.

Enzymatic Activity

- Glycine N-acyltransferase : This enzyme catalyzes the transfer of acyl groups to glycine, forming various N-acylglycines. The specificity of this enzyme for different acyl groups can affect the biological activity of this compound.

- Hydrolysis : this compound may undergo hydrolysis to release glycine and phenoxyacetic acid, both of which have their own biological activities.

Biological Activities

This compound exhibits several biological activities that are relevant in pharmacological contexts:

- Anti-inflammatory Effects : Similar to other N-acylglycines, it may demonstrate anti-inflammatory properties by modulating cytokine production and inflammatory pathways.

- Neuroprotective Properties : Glycine is known for its role as an inhibitory neurotransmitter. The modified structure of this compound may enhance or alter its neuroprotective effects.

- Antioxidant Activity : Compounds derived from glycine have been reported to exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of various N-acylated amino acids, including this compound, in models of neurodegeneration. Results indicated that this compound could reduce neuronal cell death induced by oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.

Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms of this compound showed that it effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests a promising role for this compound in managing inflammatory conditions.

Data Table: Biological Activities Comparison

| Compound | Anti-inflammatory | Neuroprotective | Antioxidant |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Glycine | Moderate | Yes | Yes |

| Acetylcysteine | Yes | Moderate | Yes |

Properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.